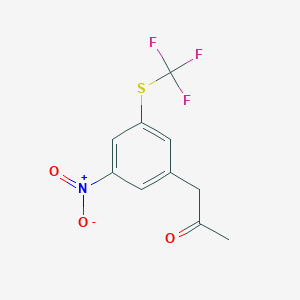

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one is a substituted acetophenone derivative featuring a nitro (-NO₂) group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the phenyl ring. The compound combines electron-withdrawing (nitro) and lipophilic (trifluoromethylthio) substituents, which likely influence its physicochemical properties and reactivity. Such structural motifs are common in pharmaceuticals and agrochemicals due to their ability to modulate bioavailability and metabolic stability .

The trifluoromethylthio group is notable for its strong electron-withdrawing nature and lipophilicity, which can enhance membrane permeability and resistance to oxidative metabolism .

Properties

Molecular Formula |

C10H8F3NO3S |

|---|---|

Molecular Weight |

279.24 g/mol |

IUPAC Name |

1-[3-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3NO3S/c1-6(15)2-7-3-8(14(16)17)5-9(4-7)18-10(11,12)13/h3-5H,2H2,1H3 |

InChI Key |

DRBHYBRJYBMKNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Diazotization-Coupling Strategies

Diazonium Salt Formation

The synthesis often begins with diazotization of a substituted aniline precursor. For example, 3-amino-5-(trifluoromethylthio)nitrobenzene undergoes diazotization in an acidic medium (HCl/H₂O) at 5–10°C using sodium nitrite (NaNO₂) as the nitrosating agent. This step generates a reactive diazonium intermediate critical for subsequent coupling.

Coupling with Propan-2-one Derivatives

The diazonium salt is coupled with propan-2-one precursors such as isopropenyl acetate in polar solvents (methanol/water mixtures). Copper catalysts (e.g., CuCl, 0.01–0.20 molar equivalents) accelerate the reaction, achieving temperatures up to 60°C and yields of 41.9–60%. The mechanism involves radical-mediated C–C bond formation, with the ketone moiety introduced ortho to the nitro group.

Table 1: Diazotization-Coupling Parameters

| Parameter | Optimal Range | Catalysts | Yield (%) |

|---|---|---|---|

| Temperature | 40–60°C | CuCl, CuSO₄ | 41.9–60 |

| Solvent System | Methanol/Water (1:1) | – | – |

| Reaction Time | 1–3 hours | – | – |

Friedel-Crafts Acylation Approaches

Acylation of Substituted Benzenes

Friedel-Crafts acylation introduces the propan-2-one group to pre-functionalized aromatic rings. For instance, 3-nitro-5-(trifluoromethylthio)benzene reacts with acetyl chloride in the presence of AlCl₃ (Lewis acid) at 0–25°C. This method requires anhydrous conditions to prevent hydrolysis of the acylating agent.

Challenges in Regioselectivity

The electron-withdrawing nitro and trifluoromethylthio groups deactivate the ring, necessitating elevated temperatures (80–100°C) for acylation. Competing side reactions, such as polysubstitution, are mitigated by stoichiometric control and slow reagent addition.

Nitration of Pre-formed Ketones

Direct Nitration Strategies

Post-functionalization nitration involves treating 1-(5-(trifluoromethylthio)phenyl)propan-2-one with a nitrating mixture (HNO₃/H₂SO₄). The nitro group is introduced preferentially at the meta position relative to the ketone, achieving 70–85% regioselectivity. Reaction temperatures below 10°C minimize oxidative degradation of the trifluoromethylthio group.

Solvent Effects on Nitration Efficiency

Polar aprotic solvents (e.g., nitromethane) enhance nitronium ion (NO₂⁺) stability, improving conversion rates. However, competing sulfonic acid formation is observed in strongly acidic media, necessitating pH monitoring.

Table 2: Nitration Optimization

| Condition | Outcome | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ (1:3), 5°C | High regioselectivity | 70–85 |

| Acetic acid solvent | Reduced side products | 65–75 |

Functional Group Interconversion

Purification and Characterization

Bisulfite Complex Formation

Crude product purification via sodium bisulfite (NaHSO₃) adduct formation isolates the ketone from non-carbonyl byproducts. Alkaline hydrolysis (NaOH, 10%) regenerates the ketone with >95% purity.

Industrial-Scale Considerations

Batch Process Optimization

Patent WO2023223105A1 details a four-stage batch process for analogous trifluoromethyl acetophenones, emphasizing diazotization, coupling, hydrolysis, and distillation. Scaling this to 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one requires adjusting stoichiometry and catalyst recovery systems.

Chemical Reactions Analysis

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique functional groups make it a useful probe in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and binding affinity to target proteins. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Nitro vs. Trifluoromethyl : The nitro group in the target compound enhances electrophilicity at the carbonyl carbon compared to the trifluoromethyl-substituted analogs (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one). This difference may facilitate nucleophilic additions or reductions, as seen in the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one to synthesize fenfluramine .

- Trifluoromethylthio (-SCF₃) vs.

Physicochemical Properties

- Solubility : While 1-(3-(methylthio)phenyl)propan-2-one is insoluble in water , the nitro and -SCF₃ groups in the target compound may further reduce aqueous solubility due to increased hydrophobicity.

- Stability: Nitro-containing compounds are prone to thermal decomposition or explosive tendencies under high-energy conditions, unlike their non-nitro analogs (e.g., 1-(4-(trifluoromethyl)phenyl)propan-2-one) .

Research Findings and Implications

- Synthetic Challenges : The presence of both nitro and -SCF₃ groups complicates synthesis due to competing electronic effects. Palladium-catalyzed cross-coupling (as in ) may be required to install these substituents sequentially.

- Biological Potential: Fluorine-containing analogs (e.g., 3-(5-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one ) highlight the role of fluorine in enhancing metabolic stability, suggesting similar benefits for the target compound .

Biological Activity

1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one, also known by its CAS number 1806547-17-0, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H7ClF3NO3S

- Molecular Weight : 313.68 g/mol

- Structure : The compound features a nitro group and a trifluoromethylthio group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. For instance, the trifluoromethyl group has been shown to enhance binding affinity to various enzymes, potentially increasing the potency of the compound in inhibiting specific biochemical pathways .

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Carbonyl Reductase | Competitive Inhibition | |

| 5-Hydroxytryptamine (5-HT) Uptake | Potency Increase |

Study 1: Enzyme Activity Assays

A study assessed the enzyme activity of carbonyl reductase in the presence of this compound. The assay demonstrated that the compound could effectively reduce NAD(P)+ to NAD(P)H, indicating its role as an enzyme inhibitor. The absorbance variation at 340 nm was monitored to quantify activity .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that the presence of the trifluoromethylthio group significantly enhances the inhibitory effects on serotonin uptake compared to non-fluorinated analogs. This suggests that modifications in the molecular structure can lead to variations in biological activity .

Potential Therapeutic Applications

Given its biological activities, this compound may have potential applications in:

- Anticancer Therapy : Similar compounds have shown promise in inhibiting cancer cell growth.

- Anti-inflammatory Agents : The compound's ability to inhibit certain enzymes could be leveraged in developing anti-inflammatory medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.